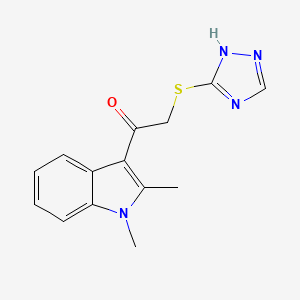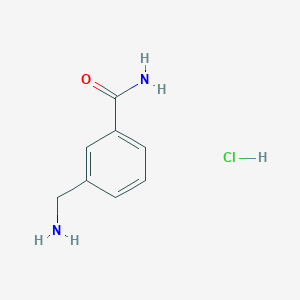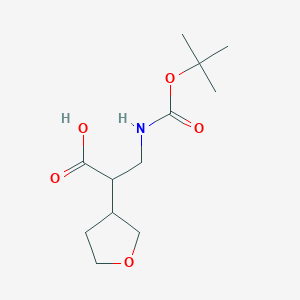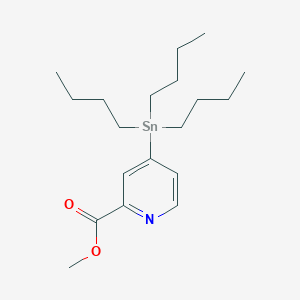
3-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)amino)propan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-(3,4-Dimethylphenyl)phthalazin-1-yl)amino)propan-1-ol hydrochloride, also known as DPPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of phthalazinone derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Aromatic Polyamides and Polymer Science
- Aromatic polyamides derived from unsymmetrical diamines containing the phthalazinone moiety have been synthesized, showing high yields and solubility in a variety of solvents. These novel poly(arylene ether amides)s exhibit high glass-transition temperatures and thermal stability, indicating their potential application in high-performance materials (Lin Cheng, X. Jian, & S. Mao, 2002).
Anticancer Activity
- S-Glycosyl and S-Alkyl derivatives of certain triazinone compounds have shown significant in vitro anticancer activities against various cancer cell lines, suggesting potential applications in developing new anticancer agents (H. Saad & A. Moustafa, 2011).
Synthetic Chemistry
- Phthalanylideneammonium salts have been prepared and studied for their transformations, providing insights into synthetic routes for producing phthalazine derivatives and other related compounds (G. V. Boyd, 1973).
- The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives have been reported, which are crucial for understanding the structure-activity relationships in drug design and development (W. Nitek et al., 2020).
Medicinal Chemistry
- Discovery of nonpeptide agonists for specific receptors like the GPR14/urotensin-II receptor, highlights the ongoing efforts in identifying new therapeutic agents through the synthesis of novel chemical entities (G. Croston et al., 2002).
Mecanismo De Acción
Target of Action
A compound with a similar structure, ddt26, has been shown to exhibit potent inhibitory effects onBRD4 . BRD4 is a bromodomain-containing protein that binds acetylated histones and non-histones, influencing gene transcription, cell cycle regulation, and apoptosis .
Mode of Action
Based on the similar compound ddt26, it can be inferred that it might interact with its target, brd4, leading to changes in gene transcription, cell cycle regulation, and apoptosis .
Biochemical Pathways
Given its potential interaction with brd4, it may influence pathways related to gene transcription, cell cycle regulation, and apoptosis .
Result of Action
Based on the similar compound ddt26, it can be inferred that it might have significant anti-proliferative activity against certain cell lines .
Propiedades
IUPAC Name |
3-[[4-(3,4-dimethylphenyl)phthalazin-1-yl]amino]propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O.ClH/c1-13-8-9-15(12-14(13)2)18-16-6-3-4-7-17(16)19(22-21-18)20-10-5-11-23;/h3-4,6-9,12,23H,5,10-11H2,1-2H3,(H,20,22);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQERDYZIAODZSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCCCO)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-isopropylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3007444.png)

![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3007449.png)
![[2,3'-Bipyridin]-6'-amine dihydrochloride](/img/structure/B3007450.png)

![5-cyclopropyl-2-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3007453.png)
![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoline;dihydrochloride](/img/structure/B3007454.png)

![2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B3007457.png)
![N-tert-butyl-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3007462.png)
![2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid](/img/no-structure.png)

